Product packaging for 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene(Cat. No.:)

1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene

Cat. No.: B14046449
M. Wt: 277.58 g/mol
InChI Key: BBRHWYIKYHOFTA-UHFFFAOYSA-N
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Description

Significance of Aryl and Alkyl Halides in Synthetic Strategies

Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. iitk.ac.infiveable.mechemistrylearner.com This structural feature imparts considerable stability to the molecule. chemistrylearner.com Aryl halides are crucial intermediates in the synthesis of numerous organic materials, including pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.infiveable.me They are widely used in cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. fiveable.mechemistrylearner.com The reactivity of aryl halides in these reactions can be influenced by the specific halogen present, with iodine being generally more reactive than bromine or chlorine. fiveable.me Additionally, while simple aryl halides are often resistant to nucleophilic attack under standard conditions, their reactivity can be significantly enhanced by the presence of strongly electron-withdrawing groups on the aromatic ring. libretexts.org

Alkyl halides, or haloalkanes, are compounds where a halogen atom is bonded to an sp³-hybridized carbon atom of an alkyl group. allen.in The bond between the carbon and the more electronegative halogen atom is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. allen.inquora.com This inherent reactivity makes alkyl halides exceptionally valuable as starting materials for synthesizing a vast range of other functional groups through nucleophilic substitution and elimination reactions. quora.comnguyenstarch.com They are foundational building blocks in organic synthesis and are also employed as solvents for non-polar compounds, cleaning agents, and refrigerants. nguyenstarch.comunacademy.com

Structural Characteristics and Chemical Features of 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene

This compound is a multifunctional organic compound featuring an aromatic ring substituted with chloro and ethoxy groups, and a bromopropyl side chain. smolecule.com Its unique substitution pattern provides a balance of reactivity and stability. smolecule.com The molecular formula is C₁₁H₁₄BrClO, and it has a molecular weight of 277.58 g/mol . smolecule.com

IdentifierValue
IUPAC Name 4-(3-bromopropyl)-2-chloro-1-ethoxybenzene
Molecular Formula C₁₁H₁₄BrClO
Molecular Weight 277.58 g/mol
Canonical SMILES CCOC1=C(C=C(C=C1)CCCBr)Cl
InChI Key BBRHWYIKYHOFTA-UHFFFAOYSA-N

The chemical reactivity of this compound is dictated by its distinct functional groups. The presence of both a chloro group on the aromatic ring (an aryl halide feature) and a bromo group on the alkyl chain (an alkyl halide feature) creates multiple sites for chemical transformation. smolecule.com

Nucleophilic Substitution : The primary reactive site for nucleophilic substitution is the bromine atom on the propyl chain. smolecule.com This alkyl bromide can react with various nucleophiles, such as amines, thiols, or alkoxides, to form a diverse range of new compounds. smolecule.com

Aromatic Ring Reactions : The ethoxy group (-OCH₂CH₃) is an activating group that directs electrophilic substitution to the ortho and para positions relative to itself. smolecule.com However, the presence of the chloro substituent introduces steric hindrance and electronic effects that must be considered in synthetic planning. smolecule.com

Oxidation and Reduction : The ethoxy group can potentially be oxidized to form aldehydes or carboxylic acids, while reduction reactions could lead to the removal of the halogen atoms. smolecule.com

Synthesis of this compound can be approached through methods such as the alkylation of 3-chloro-4-ethoxybenzene with 1-bromo-3-propanol in the presence of a Lewis acid catalyst. smolecule.com Careful control of reaction conditions, like temperature, is necessary to manage competing side reactions. smolecule.com

Overview of Research Trajectories for Multifunctional Organic Compounds

Contemporary organic chemistry research is increasingly focused on the development of multifunctional organic compounds designed for specific, advanced applications. mdpi.com These compounds are integral to progress in fields ranging from materials science and medicine to sustainable technologies. mdpi.comsolubilityofthings.com Current research trends emphasize the design and synthesis of new materials with tailored physico-chemical, optical, magnetic, or biological properties. mdpi.com

The drive for efficiency and sustainability has led to a focus on "green chemistry," which seeks to develop chemical processes that reduce or eliminate the use and generation of hazardous substances. cas.org There is also significant interest in interdisciplinary applications, where organic chemistry intersects with materials science, nanotechnology, and biochemistry to create novel functional materials, organic electronics, and new pharmaceutical agents. neuroquantology.com Multifunctional molecules like this compound are valuable in this context as they can serve as versatile intermediates or building blocks. nguyenstarch.comsmolecule.com The distinct reactive sites on such molecules allow for stepwise, selective modifications, enabling the construction of more complex molecular architectures for use in medicinal chemistry, material science, and biological studies. smolecule.com

Delimitation of Research Scope and Exclusions

This article is strictly focused on the chemical and structural properties of this compound and its role as a synthetic intermediate within the principles of organic chemistry. The content is confined to its synthesis, structural features, and chemical reactivity, placed within the context of halogenated alkoxybenzene derivatives and multifunctional compounds.

Specifically excluded from the scope of this article are any discussions related to the dosage, administration, safety profiles, or adverse physiological effects of this compound. The information presented is intended for a scientific and technical audience and is not a guide for use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrClO B14046449 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

4-(3-bromopropyl)-2-chloro-1-ethoxybenzene

InChI

InChI=1S/C11H14BrClO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

BBRHWYIKYHOFTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCBr)Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 3 Bromopropyl 3 Chloro 4 Ethoxybenzene

Retrosynthetic Analysis and Fragment Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. libretexts.org For 1-(3-bromopropyl)-3-chloro-4-ethoxybenzene, two primary disconnection strategies are considered, focusing on the formation of the carbon-carbon bond of the propyl chain and the carbon-oxygen bond of the ether.

Disconnection 1: Friedel-Crafts Approach (C-C Bond) : The most logical disconnection is at the bond between the aromatic ring and the propyl side chain. This suggests a Friedel-Crafts type reaction as the key bond-forming step. youtube.com This approach identifies 3-chloro-4-ethoxybenzene as a key precursor (synthon A) and a three-carbon electrophile, such as a 3-bromopropanoyl cation or a related species, as the second synthon (synthon B). This is a powerful strategy because the ethoxy group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. pressbooks.pub Since the para position is blocked by the ethoxy group, the incoming substituent is directed to the position ortho to the ethoxy group.

Disconnection 2: Ether Synthesis Approach (C-O Bond) : An alternative disconnection can be made at the ether linkage. This points towards a Williamson ether synthesis, where the precursors would be 3-chloro-4-hydroxyphenyl -(3-bromopropyl) and an ethylating agent (e.g., ethyl bromide). learncbse.inmasterorganicchemistry.com While viable, this route is often more complex as it requires the prior installation of the bromopropyl chain onto a phenol (B47542) derivative.

Considering the directing effects and reaction efficiencies, the Friedel-Crafts disconnection is generally the more strategic and commonly employed approach for this class of molecules. youtube.comlibretexts.org

Synthesis of Key Precursor Building Blocks

The success of the total synthesis hinges on the efficient preparation of the key intermediates identified during retrosynthetic analysis.

The primary precursor, 3-chloro-4-ethoxybenzene, can be synthesized through several routes, typically starting from a substituted phenol. A common and effective method is the Williamson ether synthesis. byjus.commiracosta.edu

One plausible pathway begins with 2-chloro-4-nitrophenol. This starting material has the advantage of having the chlorine atom in the correct position relative to the hydroxyl group. The synthesis proceeds in the following steps:

Etherification : 2-Chloro-4-nitrophenol is treated with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base (e.g., K₂CO₃ or NaOH). The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile, displacing the bromide from the ethyl group to form 2-chloro-1-ethoxy-4-nitrobenzene. chemicalbook.com

Reduction of Nitro Group : The nitro group is then reduced to an amino group (-NH₂). This is typically achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or by using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. This yields 3-chloro-4-ethoxyaniline.

Diazotization and Removal of the Amino Group : The resulting aniline (B41778) is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. The diazonium group can then be removed and replaced with a hydrogen atom via a Sandmeyer-type reaction, for instance, by treatment with hypophosphorous acid (H₃PO₂), to yield the target precursor, 3-chloro-4-ethoxybenzene .

Starting MaterialReagentsIntermediate/Product
2-Chloro-4-nitrophenol1. K₂CO₃, Ethyl Bromide 2. H₂/Pd or SnCl₂/HCl 3. NaNO₂/HCl, then H₃PO₂3-Chloro-4-ethoxybenzene
3-Chlorophenol1. Nitration (HNO₃/H₂SO₄) 2. Etherification (Base, Ethyl Halide) 3. Reduction of Nitro Group 4. Diazotization/Deamination3-Chloro-4-ethoxybenzene

This interactive table outlines potential synthetic routes to the key precursor.

Introducing the three-carbon side chain with a terminal bromine can be accomplished via two main strategies: Friedel-Crafts acylation followed by functional group manipulation, or direct Friedel-Crafts alkylation.

Friedel-Crafts Acylation Route : This is often the preferred method as it avoids the carbocation rearrangements that can plague Friedel-Crafts alkylations. youtube.com The process involves:

Acylation : Reacting 3-chloro-4-ethoxybenzene with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govijraset.com This introduces a propanoyl group onto the benzene (B151609) ring, forming 1-(3-chloro-4-ethoxyphenyl)propan-1-one.

Reduction : The ketone is then reduced to a methylene (B1212753) group (-CH₂-). Common methods include the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base). This yields 1-propyl-3-chloro-4-ethoxybenzene.

Bromination : The terminal methyl group of the propyl chain is then selectively brominated. This can be challenging, but radical bromination using N-bromosuccinimide (NBS) with a radical initiator under light can favor substitution at the terminal, primary carbon, although regioselectivity can be an issue.

Direct Alkylation Route : This involves reacting 3-chloro-4-ethoxybenzene directly with a 3-carbon alkylating agent that already contains a halogen, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane (B121459), with a Lewis acid catalyst. libretexts.org This method is more direct but can be complicated by polyalkylation and potential rearrangement issues. Careful control of reaction conditions is necessary.

Direct Synthesis Routes to this compound

Direct synthesis combines the formation of the precursors and the introduction of the side chain into a cohesive pathway. The sequence of these reactions is critical for achieving the desired substitution pattern due to the electronic effects of the substituents. libretexts.org

A robust direct synthesis route involves the Friedel-Crafts acylation of the pre-formed 3-chloro-4-ethoxybenzene nucleus. The strong ortho-, para-directing effect of the ethoxy group, combined with the weaker ortho-, para-directing effect of the chloro group, ensures that acylation occurs at the C1 position, which is ortho to the ethoxy group and meta to the chloro group.

Reaction Scheme:

Acylation : 3-chloro-4-ethoxybenzene is reacted with 3-chloropropanoyl chloride and AlCl₃. The acylium ion formed acts as the electrophile.

Reduction : The resulting ketone, 1-(3-chloro-4-ethoxyphenyl)-3-chloropropan-1-one, is reduced via a method like Wolff-Kishner or Clemmensen reduction to yield 1-(3-chloropropyl)-3-chloro-4-ethoxybenzene.

Halogen Exchange : The terminal chlorine on the propyl chain can be converted to bromine via a Finkelstein reaction, for example, by treating it with sodium bromide (NaBr) in acetone, to give the final product.

StepReaction TypeReactantsCatalyst/ConditionsProduct
1Friedel-Crafts Acylation3-chloro-4-ethoxybenzene, 3-chloropropanoyl chlorideAlCl₃1-(3-chloro-4-ethoxyphenyl)-3-chloropropan-1-one
2Ketone Reduction1-(3-chloro-4-ethoxyphenyl)-3-chloropropan-1-oneH₂NNH₂, KOH (Wolff-Kishner)1-(3-chloropropyl)-3-chloro-4-ethoxybenzene
3Halogen Exchange1-(3-chloropropyl)-3-chloro-4-ethoxybenzeneNaBr in Acetone (Finkelstein)This compound

This interactive table details a direct synthesis pathway.

The order in which functional groups are introduced and modified is paramount. The synthesis of this compound relies on a sequence that leverages the directing effects of the substituents.

The most logical sequence is:

Establish the Ethoxy Group : Starting with a suitable phenol (e.g., 2-chlorophenol (B165306) or 4-nitrophenol) allows for the early introduction of the strongly activating ethoxy group via Williamson ether synthesis.

Introduce the Chloro Group : If not already present, the chloro group is introduced. The ethoxy group will direct chlorination primarily to the ortho and para positions. Separation of isomers may be necessary. Starting with a pre-chlorinated phenol, like 3-chlorophenol, can also be a viable strategy. chemicalbook.com

Introduce the Carbon Side Chain : With the substituted benzene ring assembled, the Friedel-Crafts acylation is performed. The combined directing effects of the ethoxy (ortho-directing, activating) and chloro (ortho-, para-directing, deactivating) groups favor substitution at the desired position.

Functionalize the Side Chain : Finally, the aliphatic portion is modified. This involves the reduction of the ketone and the subsequent conversion of a terminal group (like a hydroxyl or chloro group) to the required bromo group. This final step ensures that the reactive bromopropyl functionality is introduced late in the synthesis to avoid unwanted side reactions in earlier steps.

This sequential approach provides a controlled and efficient pathway to the target molecule, maximizing yield and minimizing the formation of isomeric impurities.

Green Chemistry Principles in the Synthesis of Halogenated Ethers

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov This philosophy is increasingly applied to the synthesis of specialty chemicals like halogenated ethers, focusing on minimizing environmental impact across the entire lifecycle of the product. epa.gov Key principles relevant to this synthesis include waste prevention, maximizing atom economy, using catalytic reagents, and choosing safer solvents. epa.gov

The use of catalysts is superior to stoichiometric reagents, as catalysts are effective in small amounts and can facilitate a single reaction many times, thereby minimizing waste. epa.govacs.org In the context of synthesizing this compound, employing Lewis acids or transition metal catalysts aligns with this principle, as opposed to using reagents that are consumed in the reaction in a 1:1 molar ratio. acs.org Another principle, reducing unnecessary derivatization (e.g., the use of protecting groups), can also significantly cut down on the number of reaction steps, reagent usage, and waste generation. yale.eduacs.org

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwikipedia.org The goal is to design syntheses where the maximum number of atoms from the starting materials ends up in the final product, thus minimizing the generation of byproducts. studyrocket.co.uk

Equation for Percent Atom Economy:

Reactions like additions and rearrangements often have a 100% atom economy in theory, whereas substitution and elimination reactions generate byproducts and thus have lower atom economies. acs.orgbuecher.de

Considering a plausible, though simplified, synthesis of the target compound via a Williamson ether synthesis followed by a Friedel-Crafts alkylation, the atom economy can be analyzed. For instance, in a hypothetical Friedel-Crafts alkylation step where 2-chloro-1-ethoxybenzene reacts with 1,3-dibromopropane to form the desired product, the atom economy would be significantly less than 100% due to the formation of HBr and the fact that one bromine atom is displaced.

Table 2: Hypothetical Atom Economy Calculation for a Synthetic Step

Reactant Formula Molecular Weight ( g/mol ) Product/Byproduct Formula Molecular Weight ( g/mol )
2-Chloro-1-ethoxybenzene C₈H₉ClO 156.61 This compound C₁₁H₁₄BrClO 293.58
1,3-Dibromopropane C₃H₆Br₂ 201.89 Hydrogen Bromide HBr 80.91

| Total Reactant Mass | | 358.50 | | | |

Assuming a substitution reaction occurs. Calculated Atom Economy: (293.58 / 358.50) * 100% = 81.9%

This calculation demonstrates that even in a high-yielding reaction, a significant portion of the reactant mass can be converted into byproducts, highlighting the importance of designing synthetic routes with higher inherent atom efficiency. wikipedia.org

Solvent Selection and Waste Minimization in Halogenation Processes

Solvent choice is a critical factor in green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste generation. jk-sci.com Many traditional halogenation and Friedel-Crafts reactions utilize halogenated solvents like dichloromethane (B109758) (DCM) and chloroform, or hydrocarbons such as hexane (B92381) and benzene. whiterose.ac.uk However, these solvents are often volatile, toxic, and environmentally persistent. jk-sci.comwhiterose.ac.uk Benzene, for example, is a known carcinogen, and many chlorinated solvents are under scrutiny for their environmental and health impacts. whiterose.ac.ukubc.ca

Green chemistry promotes the use of safer, more environmentally benign solvents. Solvent selection guides, developed by pharmaceutical roundtables and academic consortia, rank solvents based on safety, health, and environmental criteria. jk-sci.comubc.ca These guides often categorize solvents from "recommended" to "highly hazardous" or "banned".

Table 3: Green Solvent Selection Guide for Common Organic Solvents

Category Examples Rationale
Recommended Water, Ethanol, Isopropanol, n-Butanol, Ethyl acetate Low toxicity, renewable sources, biodegradable. jk-sci.comvapourtec.com
Problematic Toluene, Cyclohexane, Acetonitrile, Dimethyl Sulfoxide (B87167) (DMSO) Some toxicity or environmental concerns; use should be minimized. jk-sci.com
Hazardous Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) Significant health and/or environmental concerns; substitution is a priority. jk-sci.comubc.ca

| Highly Hazardous | Benzene, Chloroform, Carbon tetrachloride, Diethyl ether, 1,4-Dioxane | High toxicity, carcinogenic properties, or extreme safety risks; should be avoided. jk-sci.comwhiterose.ac.uk |

Reactivity of the Alkyl Bromide Moiety

The 3-bromopropyl group is a primary alkyl bromide, and its reactivity is characteristic of this class of compounds. The primary carbon atom attached to the bromine is susceptible to attack by nucleophiles and can undergo elimination reactions, though the latter is generally less favored.

Nucleophilic substitution is a hallmark reaction of the bromopropyl group. Due to the primary nature of the alkyl halide, these reactions proceed almost exclusively through the SN2 (Substitution Nucleophilic Bimolecular) pathway. chemicalnote.comquora.commasterorganicchemistry.comvedantu.com

The SN2 mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. chemicalnote.com This backside attack leads to an inversion of stereochemistry at the carbon center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com For the this compound, the unhindered nature of the primary carbon atom facilitates this direct attack, making the SN2 pathway highly efficient. quora.comlibretexts.org

Conversely, the SN1 (Substitution Nucleophilic Unimolecular) pathway is highly disfavored. This pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile. chemicalnote.com Primary carbocations are extremely unstable, creating a high energy barrier for the SN1 mechanism, rendering it non-viable for the bromopropyl group under typical conditions. masterorganicchemistry.comlumenlearning.com

A wide array of nucleophiles can be used to displace the bromide, leading to a variety of functionalized derivatives.

Table 1: Examples of SN2 Reactions at the Bromopropyl Group This table is illustrative and based on the general reactivity of primary alkyl bromides.

Nucleophile (Nu⁻) Reagent Example Product Functional Group
Hydroxide (OH⁻) Sodium Hydroxide Alcohol (-CH₂-OH)
Alkoxide (RO⁻) Sodium Ethoxide Ether (-CH₂-OR)
Cyanide (CN⁻) Sodium Cyanide Nitrile (-CH₂-CN)
Azide (B81097) (N₃⁻) Sodium Azide Azide (-CH₂-N₃)
Thiolate (RS⁻) Sodium Thiolate Thioether (-CH₂-SR)
Amine (RNH₂) Ammonia, Primary/Secondary Amines Amine (-CH₂-NHR)

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. The two main pathways are E2 (Elimination Bimolecular) and E1 (Elimination Unimolecular).

For the primary bromopropyl group, the E2 mechanism is the more probable elimination pathway. Similar to SN2, the E2 reaction is a single, concerted step where a base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while the C-Br bond breaks and a double bond forms. lumenlearning.com E2 reactions are favored by strong, sterically hindered bases, such as potassium tert-butoxide. masterorganicchemistry.com The use of a bulky base can favor elimination over substitution by hindering the direct SN2 attack at the α-carbon. masterorganicchemistry.com

The carbon-bromine bond in the bromopropyl group can undergo homolytic cleavage to form an alkyl radical. These reactions are typically initiated by radical initiators (e.g., AIBN) or light and can be used for various transformations. libretexts.orglumenlearning.com

A common radical reaction is reductive dehalogenation, where a reagent like tributyltin hydride (Bu₃SnH) is used. libretexts.org The process involves a chain reaction mechanism:

Initiation: A tributyltin radical (Bu₃Sn•) is generated.

Propagation: The Bu₃Sn• radical abstracts the bromine atom from this compound to form a primary alkyl radical and tributyltin bromide. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product and regenerating the Bu₃Sn• radical to continue the chain. libretexts.org

Radical reactions can also be employed to form new carbon-carbon bonds. The generated alkyl radical can add to alkenes or alkynes in intermolecular or intramolecular fashion, providing a pathway to more complex molecular structures. libretexts.org

Reactivity of the Aryl Chloride Moiety

The aryl chloride moiety is significantly less reactive than the alkyl bromide. The carbon-chlorine bond is strengthened by the sp² hybridization of the carbon and resonance effects within the benzene ring. Consequently, it does not undergo standard SN1 or SN2 reactions. wikipedia.orglibretexts.org However, it can be functionalized through transition metal-catalyzed cross-coupling reactions or, under specific circumstances, nucleophilic aromatic substitution.

Aryl chlorides are challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond, which makes the initial oxidative addition step to the metal catalyst difficult. libretexts.org However, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands, have enabled a range of transformations. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between the aryl chloride and an organoboron compound (e.g., a boronic acid or ester), catalyzed by a palladium complex. libretexts.org For electron-rich aryl chlorides, catalyst systems often employ ligands like SPhos, XPhos, or RuPhos in the presence of a base such as K₂CO₃ or K₃PO₄. nih.govresearchgate.netusc.edu.au

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene, also under palladium catalysis. wikipedia.orgorganic-chemistry.org Efficient coupling of unactivated aryl chlorides requires robust catalyst systems, often at higher temperatures, using ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or palladacycles. researchgate.netresearchgate.netnih.gov

Sonogashira Coupling: This reaction creates a C-C bond between the aryl chloride and a terminal alkyne. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org Modern protocols have been developed for the copper-free Sonogashira coupling of aryl chlorides using specialized palladium-phosphine or Pd-NHC catalysts. mdpi.com

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl chloride with an amine (primary or secondary). rsc.org The reaction is catalyzed by palladium complexes with specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands. researchgate.netacs.orgresearchgate.net These catalysts facilitate the challenging oxidative addition and subsequent reductive elimination steps.

Table 2: Typical Conditions for Cross-Coupling of Aryl Chlorides This table summarizes general conditions reported for electron-rich aryl chlorides and may require optimization for the specific substrate.

Reaction Catalyst/Precatalyst Ligand Base Solvent Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃ SPhos, RuPhos, XPhos K₃PO₄, K₂CO₃, Cs₂CO₃ Toluene, Dioxane, n-Butanol/H₂O 80-110
Heck Pd(OAc)₂, Pd₂(dba)₃ P(t-Bu)₃, PCy₃, NHCs K₂CO₃, Cs₂CO₃, Et₃N Dioxane, DMF, NMP 100-140
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂ PPh₃, XPhos, SPhos Et₃N, Piperidine, Cs₂CO₃ DMF, Toluene (often with CuI) 80-120
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃ XPhos, RuPhos, BrettPhos NaOt-Bu, K₃PO₄, LHMDS Toluene, Dioxane 80-110

The nucleophilic aromatic substitution (SNAr) mechanism involves a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the carbon bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pubuomustansiriyah.edu.iqchemistrysteps.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. wikipedia.org

This mechanism is only efficient if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. pressbooks.pubbyjus.com These groups are essential to stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgyoutube.com

In this compound, the substituents on the ring are an alkyl group (weakly electron-donating) and an ethoxy group (strongly electron-donating). There are no strong electron-withdrawing groups ortho or para to the chlorine atom. The electron-donating nature of the ethoxy group, in particular, increases the electron density of the ring, making it less electrophilic and destabilizing any potential anionic intermediate. chemistrysteps.com Consequently, the SNAr pathway is extremely unfavorable for this compound under standard conditions and requires exceptionally harsh conditions (e.g., very high temperatures and pressures) if it is to proceed at all. pressbooks.pub

Reductive Dehalogenation Processes

Reductive dehalogenation is a crucial transformation in organic synthesis, allowing for the selective removal of halogen atoms. In the case of this compound, the presence of two distinct halogen atoms—an aliphatic bromine and an aromatic chlorine—presents opportunities for selective dehalogenation. Generally, the carbon-bromine bond is weaker and more susceptible to reduction than the more stable carbon-chlorine bond on the aromatic ring. organic-chemistry.org

Catalytic hydrogenation is a common method for reductive dehalogenation. organic-chemistry.org Typically, this involves the use of a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source. Under neutral conditions, aryl bromides can be selectively reduced in the presence of other functional groups. organic-chemistry.org The reduction of aryl chlorides, however, often necessitates more forcing conditions. organic-chemistry.org This differential reactivity can be exploited for the selective removal of the bromine atom from the propyl chain of this compound while leaving the chloro-substituted aromatic ring intact.

Alternative, transition-metal-free methods for the hydrogenation of aryl halides have also been developed, utilizing bases with hydrogen sources like aldehydes or alcohols. organic-chemistry.orgacs.org These methods often proceed through radical pathways and can be effective for the reduction of aryl iodides and bromides. organic-chemistry.orgacs.org Hydride reagents, such as those derived from silanes, are also employed for dehalogenation. The reactivity of these reagents can be tuned to achieve selectivity based on the nature of the halogen and its electronic environment. acsgcipr.orglibretexts.orgchadsprep.com For instance, the reduction of 3-chlorobenzoate (B1228886) analogs has been studied to understand the influence of substituents on the dehalogenation rate, suggesting that electronic effects play a significant role. nih.gov

The table below summarizes potential conditions for the reductive dehalogenation of the two halogen atoms in this compound, based on general principles of reactivity.

Target HalogenPotential Reagents and ConditionsExpected OutcomeCitation
Aliphatic BromineCatalytic Hydrogenation (e.g., H₂, Pd/C, neutral conditions)Selective removal of bromine to yield 1-(propyl)-3-chloro-4-ethoxybenzene organic-chemistry.org
Aromatic ChlorineMore vigorous Catalytic Hydrogenation (e.g., H₂, Pd/C, elevated temperature/pressure, or with hydrogen donors)Removal of chlorine, likely with concurrent removal of bromine organic-chemistry.org
Both HalogensHarsh reduction conditions (e.g., strong hydride reagents, high-temperature catalytic hydrogenation)Complete dehalogenation to yield 1-propyl-4-ethoxybenzene google.com

Reactivity of the Ethoxy Aromatic System

Electrophilic Aromatic Substitution and Regioselectivity

The benzene ring of this compound is polysubstituted, and the regioselectivity of any further electrophilic aromatic substitution (EAS) is dictated by the electronic effects of the existing substituents. fiveable.me The three substituents to consider are the 3-chloro group, the 4-ethoxy group, and the 1-(3-bromopropyl) group.

The ethoxy group (-OCH₂CH₃) is a strong activating group and an ortho-, para-director due to the resonance donation of its lone pair electrons to the aromatic ring. pressbooks.puborganicchemistrytutor.com This significantly increases the electron density at the positions ortho and para to the ethoxy group. The chloro group is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of the resonance contribution of its lone pairs. pressbooks.pubchemistrytalk.org The 3-bromopropyl group is generally considered a weakly deactivating group due to its inductive effect. masterorganicchemistry.com

When multiple substituents are present, their directing effects can either reinforce or oppose each other. uomustansiriyah.edu.iq In this molecule, the powerful activating and directing effect of the ethoxy group at position 4 is expected to dominate. libretexts.org The positions ortho to the ethoxy group are C-3 and C-5. The C-3 position is already substituted with a chlorine atom. Therefore, incoming electrophiles will be primarily directed to the C-5 position. The para position to the ethoxy group is C-1, which is occupied by the bromopropyl chain.

The directing effects of the substituents are summarized in the table below:

SubstituentPositionElectronic EffectDirecting EffectCitation
-CH₂CH₂CH₂Br1Weakly deactivating (Inductive)Ortho-, Para- masterorganicchemistry.com
-Cl3Deactivating (Inductive), Ortho-, Para-directing (Resonance)Ortho-, Para- pressbooks.pub
-OCH₂CH₃4Strongly activating (Resonance), Ortho-, Para-directing (Resonance)Ortho-, Para- pressbooks.puborganicchemistrytutor.com

Considering the combined influence, the expected major product of an electrophilic aromatic substitution reaction on this compound would be substitution at the C-5 position.

Stability and Cleavage Reactions of the Aryl Ether Linkage

The aryl ether linkage in this compound is generally stable under many reaction conditions, which is a characteristic feature of ethers. libretexts.org However, this bond can be cleaved under specific and often harsh conditions. wikipedia.org The most common method for cleaving aryl ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.org

The mechanism of acid-catalyzed ether cleavage involves the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.orgmasterorganicchemistry.com For aryl alkyl ethers, the cleavage typically occurs via an Sₙ2 mechanism at the less hindered alkyl group, resulting in a phenol and an alkyl halide. libretexts.org In the case of this compound, treatment with a strong acid like HBr would be expected to cleave the ethyl-oxygen bond, yielding 2-chloro-4-(3-bromopropyl)phenol and bromoethane. Diaryl ethers are generally resistant to cleavage by acids. libretexts.org

Metal-catalyzed reactions can also effect the cleavage of aryl ethers. acsgcipr.org For example, certain iridium complexes in the presence of silanes can reductively cleave the C-O bond. acsgcipr.org Additionally, palladium-catalyzed deprotection of allyl ethers is a known transformation, though this is not directly applicable to the ethyl ether in this molecule. organic-chemistry.org

Chemoselectivity Challenges and Orthogonal Reactivity of Halogen Atoms

The presence of both an alkyl bromide and an aryl chloride in this compound introduces challenges and opportunities for chemoselective reactions. The differing reactivity of these two halogen atoms allows for orthogonal reactivity, where one can be selectively reacted while the other remains intact.

The C(sp³)-Br bond of the bromopropyl group is significantly more reactive towards nucleophilic substitution (both Sₙ1 and Sₙ2 mechanisms) than the C(sp²)-Cl bond of the chloro-substituted benzene ring. iitk.ac.inunacademy.com Aryl halides are generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups, which is not the case here. uomustansiriyah.edu.iq Therefore, a wide range of nucleophiles can be expected to displace the bromide selectively.

In the context of reductive dehalogenation, as discussed in section 3.2.3, the alkyl bromide is more readily reduced than the aryl chloride. organic-chemistry.org This allows for the selective removal of the bromine atom under milder conditions.

Furthermore, in transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides often follows the order I > Br > Cl. While the alkyl bromide can also participate in certain cross-coupling reactions, the aryl chloride would generally require more specialized and reactive catalyst systems to undergo oxidative addition. This difference in reactivity can be exploited to selectively perform cross-coupling at the aryl chloride position after, for example, converting the alkyl bromide to another functional group. The development of catalytic systems that can overcome challenges like hydrodehalogenation is an active area of research. nsf.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, including those relevant to the reactivity of this compound. rsc.orgresearchgate.net These theoretical studies can provide detailed insights into the electronic structure, thermodynamics, and kinetics of chemical reactions. elsevier.es

For instance, computational studies can be employed to model the reductive dehalogenation process. By calculating the bond dissociation energies of the C-Br and C-Cl bonds, the greater reactivity of the alkyl bromide can be quantified. Furthermore, the mechanism of dehalogenation, whether it proceeds via a nucleophilic, electrophilic, or single-electron transfer pathway, can be investigated. ufz.deacs.org

In the realm of electrophilic aromatic substitution, computational methods can be used to predict the regioselectivity by calculating the energies of the intermediate carbocations (Wheland intermediates) for attack at different positions on the ring. irjet.netrsc.org The relative stabilities of these intermediates correlate with the observed product distribution. youtube.com The influence of the various substituents on the electron density of the aromatic ring can also be modeled to rationalize the directing effects. nih.gov

Transition State Analysis and Reaction Coordinate Diagrams

A key aspect of computational reaction mechanism elucidation is the location and characterization of transition states. rsc.org A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By performing transition state searches, chemists can calculate the activation energy of a reaction, which provides a quantitative measure of its feasibility. researchgate.net

The entire reaction pathway can be visualized using a reaction coordinate diagram, which plots the energy of the system as a function of the reaction progress. libretexts.orgyoutube.comlumenlearning.comchemconnections.org For an electrophilic aromatic substitution on this compound, the reaction coordinate diagram would show the relative energies of the reactants, the Wheland intermediate, the transition states leading to and from this intermediate, and the final products. libretexts.orglumenlearning.com By comparing the activation energies for attack at the different available positions on the aromatic ring, a theoretical prediction of the regioselectivity can be made. nih.gov Similarly, for a nucleophilic substitution at the bromopropyl chain, the transition state for the Sₙ2 reaction can be modeled to understand the influence of steric and electronic factors on the reaction rate.

Reactivity and Mechanistic Investigations of 1 3 Bromopropyl 3 Chloro 4 Ethoxybenzene

Role of Solvents and Catalysts in Reaction Pathways

The reactivity of 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene is significantly influenced by the choice of solvents and the presence of catalysts. These factors can dictate the reaction mechanism, affect reaction rates, and determine the distribution of products. The molecule possesses two primary sites for reactivity: the bromopropyl chain, which is susceptible to nucleophilic substitution, and the substituted benzene (B151609) ring, which can undergo electrophilic aromatic substitution, such as in Friedel-Crafts type reactions.

The selection of an appropriate solvent and catalyst is crucial in directing the chemical transformations of this compound. The solvent's properties, such as polarity and proticity, can stabilize transition states and intermediates, thereby influencing the reaction pathway. Catalysts, particularly Lewis acids, play a pivotal role in activating the substrate for electrophilic aromatic substitution.

Influence of Solvents on Nucleophilic Substitution

The reaction at the bromopropyl group typically proceeds via a nucleophilic substitution mechanism (SN1 or SN2). The choice of solvent can favor one pathway over the other. Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can solvate both the nucleophile and the leaving group. This stabilization of the bromide leaving group and the potential for carbocation formation on the propyl chain can favor an SN1 pathway. Conversely, polar aprotic solvents, like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are also polar but lack acidic protons. These solvents are effective at solvating cations but not anions, leaving the nucleophile more "naked" and reactive, thus promoting an SN2 mechanism.

The following interactive table illustrates the hypothetical effect of different solvents on the rate of a nucleophilic substitution reaction of this compound with a generic nucleophile (Nu-). The relative rate constants are normalized to the rate in a non-polar solvent.

SolventDielectric Constant (ε)Solvent TypeProbable Dominant MechanismRelative Rate Constant (k_rel)
Hexane (B92381)1.9Non-polarSN21
Diethyl Ether4.3Non-polarSN210
Acetone21Polar AproticSN2500
Dimethylformamide (DMF)37Polar AproticSN21500
Ethanol24Polar ProticMixed SN1/SN2100
Water80Polar ProticSN15000

Note: The data in this table is illustrative and based on general principles of solvent effects on nucleophilic substitution reactions. It is intended to demonstrate expected trends rather than report empirical data for this specific compound.

Role of Catalysts in Friedel-Crafts Alkylation

In the context of electrophilic aromatic substitution, such as intramolecular cyclization to form a tetralin ring system or intermolecular alkylation, a catalyst is generally required. Lewis acids are commonly employed to enhance the electrophilicity of the alkylating agent. In the case of this compound, a Lewis acid can coordinate with the bromine atom, facilitating its departure and the formation of a carbocation or a highly polarized complex. This electrophilic species can then be attacked by an aromatic ring.

A known synthesis of this compound involves the Friedel-Crafts alkylation of 3-chloro-4-ethoxybenzene with 1-bromo-3-propanol in the presence of aluminum chloride (AlCl3), a strong Lewis acid. This reaction typically yields the desired product in a range of 68-72%. researchgate.net The efficiency of such reactions is highly dependent on the choice and amount of the Lewis acid catalyst. Stronger Lewis acids generally lead to faster reaction rates but may also promote side reactions.

The table below provides a comparative overview of the catalytic efficiency of various Lewis acids in a model Friedel-Crafts alkylation reaction involving a substituted benzene and an alkyl halide, which can be considered analogous to reactions involving this compound.

CatalystCatalyst TypeRelative ActivityTypical Reaction ConditionsObserved Yield (%)
AlCl3Strong Lewis AcidHigh0-25 °C, in an inert solvent (e.g., CS2, CH2Cl2)70-90
FeCl3Moderate Lewis AcidModerate25-80 °C, often solvent-free or in nitrobenzene50-70
ZnCl2Weak Lewis AcidLow100-150 °C, often requires higher catalyst loading30-50
BF3·OEt2Moderate Lewis AcidModerate0-50 °C, can be used in ethereal solvents60-80
SnCl4Moderate Lewis AcidModerate20-60 °C, in chlorinated solvents65-85

Note: This table presents illustrative data based on the general reactivity trends of Lewis acids in Friedel-Crafts alkylation reactions and is not based on specific experimental results for this compound.

The interplay between the solvent and the catalyst is also a critical factor. The solvent can modulate the activity of the Lewis acid catalyst. For instance, coordinating solvents can compete with the reactant for binding to the Lewis acid, potentially reducing its catalytic activity. Therefore, non-coordinating or weakly coordinating solvents are often preferred for Lewis acid-catalyzed reactions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the propyl chain, and the ethoxy group. The aromatic protons would appear as a complex splitting pattern in the aromatic region (typically δ 7.0-7.5 ppm). The protons of the ethoxy group would show a quartet for the methylene (B1212753) (-OCH₂-) group and a triplet for the methyl (-CH₃) group. The propyl chain protons would exhibit signals for the three methylene groups (-CH₂-), with the one adjacent to the bromine atom being the most downfield.

¹³C NMR: A carbon NMR spectrum would display 11 unique signals corresponding to each carbon atom in the molecule, assuming no accidental overlap. The chemical shifts would confirm the presence of the substituted benzene (B151609) ring, the aliphatic propyl chain, and the ethoxy group.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity within the propyl and ethoxy chains and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion. For C₁₁H₁₄BrClO, the expected exact mass is 275.9917. smolecule.com An experimental HRMS measurement confirming this mass would validate the molecular formula. The distinct isotopic pattern caused by the presence of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would also be a key feature in the mass spectrum.

In an MS/MS experiment, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide evidence for the compound's structure. Expected fragmentation pathways would include the loss of the bromine atom, cleavage of the propyl chain, and fragmentation of the ethoxy group. Analyzing these fragments would help to confirm the specific arrangement of the substituents on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: An IR spectrum of 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and aliphatic chains, C-O stretching for the ether linkage, and C-Cl and C-Br stretching vibrations. Aromatic C=C stretching bands would also be visible in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

Without access to published experimental data, any further discussion or creation of data tables would be hypothetical.

X-ray Diffraction Analysis for Solid-State Structure Determination (if crystalline)

Should this compound exist in a crystalline form, single-crystal X-ray diffraction stands as the definitive method for elucidating its three-dimensional atomic arrangement in the solid state. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is meticulously analyzed to construct an electron density map, from which the positions of individual atoms can be determined.

For a molecule like this compound, X-ray diffraction analysis would reveal critical structural details. The planarity of the benzene ring, the orientation of the ethoxy and 3-bromopropyl substituents relative to the ring, and the torsion angles within the propyl chain would be precisely determined. Furthermore, the analysis would shed light on the intermolecular forces governing the crystal packing, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine and chlorine atoms.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.34
γ (°)90
Volume (ų)1324.5
Z (molecules per unit cell)4
Calculated Density (g/cm³)1.482

This data would provide a foundational understanding of the compound's solid-state conformation and packing, which can influence its stability, solubility, and other macroscopic properties.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for verifying the purity of this compound and for its isolation from reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

A GC-MS analysis of this compound would be expected to show a single major peak in the chromatogram if the sample is pure, with its retention time being a characteristic of the compound under the specific analytical conditions. The mass spectrum would display a molecular ion peak corresponding to the compound's molecular weight. Crucially, due to the presence of chlorine and bromine, a characteristic isotopic pattern would be observed for the molecular ion and any fragments containing these halogens. chromforum.org Chlorine has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), while bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). chromforum.org This leads to a distinctive M, M+2, and M+4 peak pattern that is highly indicative of the presence of both a chlorine and a bromine atom in the molecule.

Expected GC-MS Fragmentation Data

m/z (mass-to-charge ratio)Relative Intensity (%)Proposed Fragment Ion
292/294/296Variable[M]⁺ (Molecular ion)
263/265/267Variable[M - C₂H₅]⁺ (Loss of ethyl group)
213/215High[M - C₃H₆Br]⁺ (Loss of bromopropyl radical)
185/187Moderate[M - C₃H₆Br - CO]⁺ (Subsequent loss of carbon monoxide)
157Moderate[C₈H₈OCl]⁺

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, reversed-phase HPLC would likely be the method of choice.

In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A pure sample of this compound would ideally produce a single, sharp peak in the HPLC chromatogram. The area under this peak is directly proportional to the concentration of the compound, allowing for quantitative analysis. By comparing the retention time with that of a known standard, the compound can be identified. HPLC is also a valuable tool for preparative-scale purification, allowing for the isolation of the pure compound from any impurities or by-products.

Typical HPLC Parameters for Purity Analysis

ParameterTypical Value
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Expected Retention TimeDependent on exact conditions, but would be a single major peak

By employing these advanced spectroscopic and chromatographic techniques, the precise chemical structure, solid-state arrangement, and purity of this compound can be rigorously established, ensuring its suitability for further research and application.

Computational and Theoretical Chemistry Studies of 1 3 Bromopropyl 3 Chloro 4 Ethoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable molecular conformations of organic compounds. For 1-(3-bromopropyl)-3-chloro-4-ethoxybenzene, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

The calculations would reveal the most stable three-dimensional arrangement of the atoms, including the orientation of the ethoxy and bromopropyl groups relative to the benzene (B151609) ring. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined, providing a precise model of the molecular structure. Furthermore, these calculations yield information about the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Geometric and Electronic Properties of this compound using DFT (Note: The following data is illustrative and represents the type of information that would be generated from DFT calculations.)

ParameterCalculated Value
Total Energy (Hartree)-2845.67
HOMO Energy (eV)-6.24
LUMO Energy (eV)-1.12
HOMO-LUMO Gap (eV)5.12
Dipole Moment (Debye)2.89

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and characterizing the molecular structure.

By performing frequency calculations on the optimized geometry obtained from DFT, the vibrational modes of the molecule can be determined. researchgate.net Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or torsional vibrations. The theoretical IR and Raman spectra can be simulated, providing a detailed picture of the expected experimental spectra. This allows for the assignment of observed spectral bands to specific vibrational modes, aiding in the structural elucidation of the compound.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative and represents the type of information that would be generated from first-principles calculations.)

Vibrational ModePredicted Frequency (cm⁻¹)
C-H (aromatic) stretch3100-3000
C-H (aliphatic) stretch2980-2850
C=C (aromatic) stretch1600-1450
C-O (ether) stretch1250-1050
C-Cl stretch800-600
C-Br stretch650-500

Analysis of Bonding, Aromaticity, and Reactivity Descriptors

Computational methods provide a framework for analyzing the nature of chemical bonds, the degree of aromaticity, and various descriptors of chemical reactivity. For this compound, Natural Bond Orbital (NBO) analysis can be used to investigate the bonding interactions, including hyperconjugative effects and charge delocalization.

Aromaticity, a key feature of the benzene ring, can be quantified using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the substituted benzene ring in the molecule.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to predict the molecule's reactivity towards different reagents. researchgate.net The molecular electrostatic potential (MEP) map can also be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 3: Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative and represents the type of information that would be generated from DFT calculations.)

DescriptorCalculated Value
Electronegativity (χ)3.68
Chemical Hardness (η)2.56
Electrophilicity Index (ω)2.65

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can be used to explore the conformational landscape and dynamic behavior of flexible molecules like this compound. researchgate.net The presence of the flexible bromopropyl and ethoxy side chains allows for multiple conformations.

MD simulations involve solving Newton's equations of motion for the atoms in the molecule over a period of time, providing a trajectory of the molecular motions. By analyzing this trajectory, the preferred conformations and the energy barriers between them can be identified. This is crucial for understanding how the molecule might interact with other molecules, such as receptors in a biological system. These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions more closely.

Table 4: Conformational Analysis of the Bromopropyl Side Chain in this compound from MD Simulations (Note: The following data is illustrative and represents the type of information that would be generated from MD simulations.)

Dihedral AngleMost Populous Conformation (°)Energy Barrier (kcal/mol)
C(aromatic)-C-C-C178 (anti)3.5
C(aromatic)-C-C-C65 (gauche)4.2

Applications As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Organic Molecules

1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene is a versatile intermediate in organic synthesis, primarily utilized for the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites that allow for sequential and controlled chemical transformations. The key structural features that enable its role as a precursor include the bromopropyl side chain, which is susceptible to nucleophilic substitution, and the substituted benzene (B151609) ring, which can undergo various aromatic substitution reactions.

The bromopropyl group is the most reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Nucleophiles such as amines, thiols, and alkoxides can readily displace the bromide ion, forming new carbon-heteroatom bonds. This reactivity is fundamental to its application in building more elaborate molecular frameworks. For instance, in the synthesis of pharmaceutical intermediates, the bromopropyl moiety can be reacted with an appropriate amine to introduce a nitrogen-containing side chain, a common structural motif in many biologically active compounds.

The substituted benzene ring, containing both a chlorine atom and an ethoxy group, also plays a crucial role in its function as a synthetic precursor. The ethoxy group is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions, while the chlorine atom is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects, along with steric considerations, can be exploited to achieve regioselective functionalization of the aromatic ring. While the chloro and ethoxy groups themselves can be targets for modification under specific conditions, they primarily influence the reactivity of the aromatic ring towards further substitution.

A significant application of this compound is as a key intermediate in the synthesis of Naftopidil, a pharmaceutical agent used for the treatment of benign prostatic hyperplasia. In this synthesis, the bromopropyl group of this compound is utilized to alkylate a piperazine (B1678402) derivative, demonstrating its role as a crucial building block for introducing a specific pharmacophore.

The following table summarizes the key reactive sites of this compound and their transformations:

Reactive SiteType of ReactionPotential ReagentsResulting Functional Group
Bromopropyl groupNucleophilic SubstitutionAmines, Thiols, Alkoxides, CyanidesAmines, Thioethers, Ethers, Nitriles
Aromatic RingElectrophilic Aromatic SubstitutionNitrating agents, Halogens, Acylating agentsNitroarenes, Haloarenes, Aryl ketones

Building Block for Polymer and Advanced Material Science

While specific examples of polymers synthesized directly from this compound are not extensively documented, its structural motifs are relevant to the synthesis of functionalized polymers and advanced materials. smolecule.com The presence of a reactive bromopropyl group and a functionalized aromatic ring makes it a potential monomer or a precursor to a monomer for various polymerization techniques. smolecule.com

The bromopropyl group can be utilized in several ways to incorporate the molecule into a polymer chain. For instance, it can be converted into a polymerizable group, such as a vinyl or acrylic moiety, through appropriate chemical modifications. The resulting monomer could then be subjected to radical, cationic, or anionic polymerization to yield a polymer with pendant chloro-ethoxybenzene groups. These pendant groups could impart specific properties to the polymer, such as thermal stability, flame retardancy, or a high refractive index.

Alternatively, the bromopropyl group can be used in polycondensation reactions. For example, reaction with a diamine or a diol could lead to the formation of polyamines or polyethers, respectively. The resulting polymers would have the 1-(3-propyl)-3-chloro-4-ethoxybenzene unit integrated into the polymer backbone.

The functionalized aromatic ring also offers opportunities for creating advanced materials. The presence of the ethoxy and chloro substituents can influence the electronic and photophysical properties of materials derived from this compound. For example, carbazole (B46965) derivatives, which are known for their excellent photo-conductive and luminescent properties, are used in the production of dyes, polymers, and electroluminescent materials. nih.gov While not a carbazole itself, the substituted benzene ring of this compound could serve as a building block for larger conjugated systems with interesting optical and electronic properties.

The following table provides hypothetical examples of how this compound could be used as a building block in polymer science:

Polymerization StrategyRole of this compoundPotential Polymer Type
Modification to a vinyl monomerPrecursor to a functionalized monomerPolyvinyl ether, Polyacrylate
PolycondensationMonomer with a reactive sitePolyamine, Polyether
Post-polymerization modificationGrafting agentSurface-modified polymers

Derivatization for the Synthesis of Probe Molecules and Labeling Reagents

The structural features of this compound make it a candidate for derivatization into probe molecules and labeling reagents, although specific examples are not widely reported in the literature. The core principle behind this application would be to utilize the reactive bromopropyl group to attach this molecule to a biomolecule or a larger molecular assembly, while the substituted benzene ring could be further modified to incorporate a reporter group, such as a fluorophore or a chromophore.

The synthesis of fluorescent probes often involves the assembly of a fluorophore, a recognition element, and a linker. The this compound moiety could serve as the linker and part of the recognition element. The bromopropyl group provides a convenient handle for covalent attachment to a target molecule or a solid support. The aromatic ring can be further functionalized to introduce or modify a fluorophore. For example, the introduction of an amino group, followed by reaction with a fluorescent dye, could yield a fluorescently labeled derivative.

Carbazole derivatives, for instance, are known to exhibit fluorescent properties and are used in the development of sensors and OLEDs. nih.gov The substituted benzene ring of this compound could potentially be a precursor to a carbazole-like structure or other conjugated systems that exhibit fluorescence.

Metabolic labeling reagents are chemical compounds that are incorporated into biomolecules in living cells and can be subsequently detected. mdpi.com These reagents often contain a bioorthogonal functional group, such as an azide (B81097) or an alkyne, for "click" chemistry. The bromopropyl group of this compound could be converted to an azide or an alkyne, making it a potential building block for such reagents.

The following table illustrates a hypothetical pathway for the derivatization of this compound into a probe molecule:

Derivatization StepReagent/ConditionIntermediate/Product
Introduction of an amino group1. Nitration (HNO3/H2SO4) 2. Reduction (e.g., SnCl2/HCl)1-Amino-2-chloro-4-ethoxy-5-(3-bromopropyl)benzene
Attachment of a fluorophoreFluorescent dye with a reactive group (e.g., isothiocyanate)Fluorescently labeled probe
Conversion to a bioorthogonal groupSodium azide1-(3-Azidopropyl)-3-chloro-4-ethoxybenzene

Utilization in Multicomponent Reactions and Cascade Processes

While there is no specific documentation of this compound being directly used in multicomponent reactions (MCRs) or cascade processes, its structural components are relevant to these types of transformations. beilstein-journals.orgfrontiersin.org MCRs are reactions where three or more reactants combine in a single step to form a product that contains the structural elements of all the starting materials. organic-chemistry.org Cascade reactions, on the other hand, involve a series of intramolecular reactions that occur sequentially in a single operation.

The bromopropyl group of this compound could potentially participate in MCRs that involve alkyl halides. For example, in a Passerini or Ugi-type reaction, which are classic MCRs, the bromo-propyl moiety could be incorporated into the final product if one of the starting materials is designed to react with an alkyl halide. organic-chemistry.org

The substituted aromatic ring could also be a component in MCRs. For instance, if the benzene ring were further functionalized with an aldehyde or an amine group, it could readily participate in well-known MCRs like the Mannich, Biginelli, or Hantzsch reactions. organic-chemistry.org

Cascade reactions are often initiated by the formation of a reactive intermediate that then undergoes a series of cyclizations or rearrangements. The bromopropyl group of this compound, after conversion to a suitable initiating group, could trigger such a cascade. For example, conversion of the bromide to an azide could, under thermal or photochemical conditions, generate a nitrene that could initiate a cascade of C-H insertion or cyclization reactions.

The following table provides hypothetical scenarios for the involvement of derivatives of this compound in MCRs and cascade reactions:

Reaction TypeRequired Derivatization of this compoundExample Reaction
Multicomponent ReactionIntroduction of an aldehyde group on the aromatic ringHantzsch dihydropyridine (B1217469) synthesis
Multicomponent ReactionIntroduction of an amine group on the aromatic ringUgi reaction
Cascade ReactionConversion of the bromopropyl group to an azidopropyl groupNitrene insertion cascade
Cascade ReactionIntroduction of a second reactive group on the propyl chainIntramolecular cyclization cascade

Role as a Removable Directing Group in Regioselective Transformations

The concept of using a removable directing group to control regioselectivity in chemical reactions is a powerful tool in organic synthesis. pkusz.edu.cn These directing groups are temporarily installed on a molecule to guide a reagent to a specific position and are subsequently removed. While there is no direct evidence of this compound itself being used as a removable directing group, its structural features, particularly the substituted benzene ring, are pertinent to this strategy.

In electrophilic aromatic substitution, the position of substitution on a benzene ring is dictated by the electronic and steric properties of the existing substituents. The ethoxy group on this compound is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay between these groups will direct incoming electrophiles to specific positions on the ring.

In a hypothetical scenario, a derivative of the this compound moiety could be designed to act as a removable directing group. For example, if the propyl chain were attached to a substrate via a cleavable linker, the entire chloro-ethoxybenzene unit could act as a bulky group to sterically block certain positions on the substrate, thereby directing a reaction to a less hindered site. After the reaction, the directing group could be cleaved off.

Furthermore, the electronic properties of the chloro-ethoxybenzene group could be exploited. If this group were to be attached to a larger aromatic system, its electron-donating or -withdrawing nature could influence the regioselectivity of reactions on that system.

A common strategy for achieving regioselective synthesis of substituted benzenes is the use of a blocking group, such as a sulfonyl group (-SO3H), which can be introduced to block a specific position (e.g., the para position) and then removed after further substitutions have been carried out at other positions. pressbooks.pub While the this compound group is not a typical blocking group, the principle of temporarily modifying a molecule to achieve a desired regiochemical outcome is a central concept in this area of synthesis.

The following table outlines a hypothetical application of a derivative of this compound as a directing group:

TransformationRole of the Chloro-ethoxybenzene MoietyOutcome
Regioselective functionalization of a substrateBulky directing group attached via a cleavable linkerReaction occurs at a sterically accessible position
Control of electronic effects in a larger aromatic systemElectron-donating or -withdrawing substituentRegioselective substitution on the larger system

Future Research Directions and Prospects

Development of Novel and More Efficient Synthetic Routes

Current synthetic strategies for 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene often involve multi-step processes such as the Friedel-Crafts alkylation of 3-chloro-4-ethoxybenzene with 1-bromo-3-propanol. smolecule.com While effective, these methods can be resource-intensive and may present challenges in controlling side reactions. Future research will likely focus on developing more streamlined and sustainable synthetic pathways.

Key areas for development include:

Catalyst Innovation: Investigating novel catalysts, including heterogeneous catalysts, to improve reaction yields, reduce reaction times, and enhance selectivity. This could involve exploring alternatives to traditional Lewis acids to minimize waste and improve catalyst recyclability.

One-Pot Syntheses: Designing tandem or one-pot reaction sequences that combine multiple synthetic steps without the need for isolating intermediates. This approach would significantly improve process efficiency and reduce solvent usage.

Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives to align with the principles of green chemistry.

Exploration of Unprecedented Reactivity and Transformations

The reactivity of this compound is primarily dictated by its functional groups: the alkyl bromide, the aromatic ring, and the ether linkage. The terminal bromine on the propyl chain is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. smolecule.com Future studies could explore novel transformations that exploit the interplay between these groups.

Potential research avenues include:

Intramolecular Cyclizations: Designing conditions to promote intramolecular reactions between the bromopropyl chain and the aromatic ring or the ethoxy group, leading to the formation of novel heterocyclic or polycyclic structures.

Metal-Catalyzed Cross-Coupling: Utilizing the chloro and bromo substituents in selective cross-coupling reactions to build more complex molecular architectures. Research could focus on developing catalytic systems that can differentiate between the alkyl bromide and the aryl chloride.

Directed C-H Functionalization: Exploring methods for the selective functionalization of the C-H bonds on the aromatic ring, guided by the existing substituents, to introduce new functional groups with high regioselectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, higher yields, and greater scalability. researchgate.netjst.org.inacs.org Integrating the synthesis and subsequent transformations of this compound into automated flow platforms represents a significant future direction.

This integration would facilitate:

Rapid Reaction Optimization: Automated systems can rapidly screen a wide range of reaction parameters (temperature, pressure, flow rate, stoichiometry) to quickly identify optimal conditions. jst.org.in

On-Demand Synthesis: The ability to produce the compound and its derivatives as needed, reducing the necessity for storing large quantities of potentially reactive intermediates.

High-Throughput Library Synthesis: Coupling flow reactors with automated purification and analysis systems would enable the rapid generation of libraries of derivatives for applications in medicinal chemistry and materials science. chimia.ch

Computational Design and Optimization of Catalytic Systems for Specific Reactions

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new, more efficient catalysts. mdpi.comrsc.org Methods such as Density Functional Theory (DFT) can be employed to model reaction pathways and predict the performance of potential catalysts before they are synthesized in the lab. rsc.orgethz.ch

Future computational studies could focus on:

Mechanism Elucidation: Modeling the transition states and reaction energetics for key synthetic steps, such as the initial alkylation or subsequent cross-coupling reactions, to gain deeper mechanistic insights.

Virtual Catalyst Screening: Creating and screening virtual libraries of catalysts to identify candidates with optimal activity and selectivity for the synthesis and derivatization of this compound. researchgate.net

Predicting Reactivity: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity of different derivatives in various chemical transformations, guiding experimental design.

The table below outlines potential areas for computational investigation.

Research AreaComputational MethodTarget Outcome
Synthesis OptimizationDFTElucidate reaction mechanisms, identify rate-limiting steps.
Novel Catalyst DesignVirtual ScreeningPropose new metal-ligand complexes for improved cross-coupling selectivity.
Reactivity PredictionQSARPredict the outcome of nucleophilic substitution on the bromopropyl chain.
Spectroscopic AnalysisDFT, FMO analysisCorrelate NMR and XANES data with electronic structure to understand trends. ethz.ch

Expanding the Scope of Derivatization for Diverse Chemical Applications

As a versatile intermediate, this compound is a precursor for a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.com A key future direction is to systematically expand the library of derivatives and explore their properties.

Key derivatization strategies include:

Nucleophilic Substitution: Reacting the bromopropyl group with a diverse set of nucleophiles such as amines, thiols, and azides to create a wide array of functionalized compounds.

Suzuki and Sonogashira Coupling: Utilizing the halogen atoms on the aromatic ring for palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon bonds.

Multi-step Syntheses: Using the initial derivatives as building blocks in more extended synthetic sequences to construct complex target molecules, such as potential pharmaceutical compounds or functional materials. smolecule.com

This systematic expansion will broaden the utility of this compound as a foundational element in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Bromopropyl)-3-chloro-4-ethoxybenzene, and how is its purity validated?

  • Methodology : A common approach involves alkylation of 3-chloro-4-ethoxybenzene with 1,3-dibromopropane under phase-transfer catalysis. For example, bromopropyl groups can be introduced via nucleophilic substitution (SN2) in dichloromethane using triphenylphosphine and N-bromosuccinimide (NBS) .
  • Characterization :

  • NMR : 1^1H NMR (CDCl3_3) should show signals for the ethoxy group (~δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2), bromopropyl chain (δ 3.4–3.6 ppm for BrCH2_2, δ 1.8–2.2 ppm for CH2_2 groups), and aromatic protons (δ 6.5–7.5 ppm).
  • X-ray Crystallography : Used to confirm molecular geometry (e.g., triclinic crystal system, space group P1) and bond lengths (e.g., C-Br ≈ 1.9–2.0 Å) .

Q. What substitution reactions are feasible at the bromopropyl group, and how are they optimized?

  • Reactions : The bromine atom in the 3-bromopropyl chain undergoes nucleophilic substitution (e.g., with amines, alkoxides, or thiols). For instance:

  • Hydroxylation : Reaction with aqueous NaOH yields 3-hydroxypropyl derivatives .
  • Amination : Treatment with excess NH3_3 in THF produces 3-aminopropyl analogs .
    • Optimization : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) to enhance reaction rates. Monitor progress via TLC or GC-MS.

Q. Which spectroscopic techniques are critical for functional group identification?

  • FT-IR : Peaks at ~550–600 cm1^{-1} (C-Br stretch), ~1250 cm1^{-1} (C-O-C in ethoxy), and ~750 cm1^{-1} (C-Cl) .
  • Mass Spectrometry : Molecular ion peak ([M]+^+) at m/z 292 (for C11_{11}H13_{13}BrClO2_2), with fragments at m/z 213 (loss of Br) and m/z 169 (loss of Cl) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model HOMO-LUMO gaps and electrostatic potentials. Basis sets like 6-311G(d,p) are recommended for halogens .
  • Key Findings :

  • The ethoxy group increases electron density at the para position, directing electrophilic substitution.
  • The bromopropyl chain exhibits a dipole moment of ~2.1 D, influencing solubility in polar solvents .

Q. How can contradictory data on reaction yields be resolved in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Analysis :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), and Buchwald-Hartwig catalysts to identify optimal conditions.
  • Solvent Effects : Compare yields in toluene (non-polar) vs. DMF (polar) to assess steric vs. electronic influences.
    • Case Study : A 15% yield discrepancy was resolved by adding 10 mol% KI to stabilize Pd intermediates .

Q. What strategies mitigate steric hindrance during meta-substitution on the benzene ring?

  • Approach :

  • Use directing groups (e.g., -NO2_2) to override the ethoxy group’s para-directing effect.
  • Employ bulky ligands (e.g., t-Bu3_3P) in catalytic systems to favor meta-selectivity .

Safety and Handling

  • Toxicity : Classified as acute toxicity (Category 4, oral LD50_{50} > 500 mg/kg) and skin irritant .
  • Precautions : Use fume hoods, nitrile gloves, and eye protection. Store in amber glass under nitrogen at 4°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.